Product packaging for 5-Androstene-3,17-diol-17-propionate(Cat. No.:CAS No. 38859-47-1)

5-Androstene-3,17-diol-17-propionate

Cat. No.: B12792070
CAS No.: 38859-47-1
M. Wt: 346.5 g/mol
InChI Key: ZOENOTDRHSJUPM-UMWWKMARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Androstene-3,17-diol-17-propionate is a synthetic derivative of the steroid 5-androstenediol (5-AED), designed for advanced research in steroid chemistry and cancer biology. Its core research value lies in its modified structure, where the addition of a propionate ester group aims to enhance the molecule's bioavailability and metabolic stability for investigating cytoprotective and cytotoxic mechanisms. Studies on related propionate esters of androstenediol have demonstrated significant, selective biological activity. These compounds exhibit micromolar cytotoxic activity against human cancer cell lines, such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia) . Concurrently, and in a compelling contrast, they have shown cytoprotective properties by stimulating the growth of normal human fibroblast cells (Wi-38) by 30-50%, suggesting a potential selective effect that merits further investigation . The mechanism of action for this compound and its analogs is multifaceted. Like its precursor DHEA, its activity may be linked to the uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PD), potentially leading to ROS-mediated cell death in cancerous cells . Furthermore, steroid derivatives in this class can act as ligands for estrogen receptors (ERs) and androgen receptors (ARs), with their proliferative or inhibitory effects on hormone-sensitive cells being highly dependent on the specific receptor binding and cellular context . Researchers are exploring this compound to better understand how esterification at the 3-C and 17-C positions of the native steroid scaffold influences membrane permeability, receptor binding affinity, and the balance between triggering cell death in malignant cells and promoting survival in healthy ones . It is also a valuable tool for probing the antioxidant properties of steroidal compounds, as propionate-substituted steroids have been shown to significantly reduce reactive oxygen species (ROS) production in models of luminol-stimulated chemiluminescence . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O3 B12792070 5-Androstene-3,17-diol-17-propionate CAS No. 38859-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38859-47-1

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H34O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h5,15-19,23H,4,6-13H2,1-3H3/t15-,16-,17-,18-,19-,21-,22-/m0/s1

InChI Key

ZOENOTDRHSJUPM-UMWWKMARSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Biosynthesis and Endogenous Formation of 5 Androstene 3,17 Diol 17 Propionate and Its Precursors

Dehydroepiandrosterone (B1670201) (DHEA) and Androstenediol (B1197431) (5-Androstene-3,17-diol) as Precursors in Steroidogenesis

Dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-S, are the most abundant steroid hormones in the human body. nih.gov DHEA is a crucial precursor in the biosynthesis of numerous steroid hormones, including androgens and estrogens. nih.govnih.gov It is produced from cholesterol, primarily in the adrenal glands, specifically in the zona reticularis, as well as in the gonads and the brain. nih.govnih.govwikipedia.orgyoutube.com The steroidogenic pathway begins with the conversion of cholesterol to pregnenolone (B344588). nih.gov Subsequently, the enzyme CYP17A1 (which has both 17α-hydroxylase and 17,20-lyase activity) converts pregnenolone into DHEA. nih.govbio-rad.com

DHEA itself serves as the direct precursor to 5-Androstene-3,17-diol (androstenediol). wikipedia.orgnih.gov This conversion is a key step in the steroidogenic cascade. Androstenediol is considered an intermediate in the biosynthesis of testosterone (B1683101) from DHEA. wikipedia.orgnih.gov While DHEA is a relatively weak androgen, its conversion to androstenediol and other downstream hormones like testosterone is what confers many of its biological effects. nih.govwikipedia.org About 5 to 7 percent of DHEA in both men and women is converted into androstenediol. nih.gov This metabolite is significant because it can bind to both androgen and estrogen receptors, demonstrating both weak androgenic and potent estrogenic activities. nih.govwikipedia.org The formation of androstenediol from DHEA is a reversible reaction, highlighting the dynamic equilibrium within the steroid synthesis pathways.

Enzymatic Pathways for 5-Androstene-3,17-diol Formation

The synthesis of 5-Androstene-3,17-diol from its precursor DHEA is not a spontaneous process but is catalyzed by specific enzymes. The primary enzymes responsible belong to the hydroxysteroid dehydrogenase (HSD) families, which play critical roles in modulating the activity of steroid hormones.

Role of Hydroxysteroid Dehydrogenases (e.g., 17β-HSD)

The conversion of DHEA to androstenediol is catalyzed by enzymes from the 17β-hydroxysteroid dehydrogenase (17β-HSD) family. wikipedia.org These enzymes perform a reduction reaction, adding a hydrogen to the 17-keto group of the DHEA molecule to form a 17β-hydroxyl group, resulting in androstenediol. nih.gov

Multiple isoenzymes of 17β-HSD exist, each with specific tissue expression patterns and substrate preferences. nih.gov

HSD17B1 (Type 1): This "estrogenic" type is highly efficient at converting estrone (B1671321) to the more potent estradiol (B170435) but also facilitates the conversion of DHEA to androstenediol. wikipedia.orgoncotarget.com

HSD17B3 (Type 3): Known as the "androgenic" type, this enzyme is crucial in males for converting androstenedione (B190577) to testosterone. wikipedia.org It is expressed almost exclusively in the testes and also converts DHEA into androstenediol. nih.gov

HSD17B5 (AKR1C3): This enzyme, also known as Aldo-keto reductase 1C3, is involved in producing testosterone from androstenedione and can also convert DHEA to androstenediol. nih.govnih.gov

HSD17B7: This enzyme is also capable of catalyzing the conversion of DHEA to androstenediol. bio-rad.comresearchgate.net

The action of these enzymes is critical, as they control the final step in the formation of active androgens and estrogens. nih.gov The reversible nature of the reactions catalyzed by many 17β-HSDs allows for fine-tuned control of the balance between 17-keto and 17β-hydroxy steroids. wikipedia.org

Enzyme FamilyKey Isoforms Involved in Androstenediol SynthesisPrimary Function in this Pathway
17β-Hydroxysteroid Dehydrogenases (17β-HSD) HSD17B1, HSD17B3, HSD17B5, HSD17B7Catalyze the reduction of the 17-keto group on DHEA to form the 17β-hydroxyl group of androstenediol. bio-rad.comnih.govwikipedia.org

Contribution of 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD/KSI)

The enzyme 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) is also central to steroidogenesis, though its primary role affects the precursor DHEA rather than directly forming androstenediol. 3β-HSD catalyzes the conversion of Δ5-steroids (like DHEA and pregnenolone) into Δ4-steroids (like androstenedione and progesterone). researchgate.netnih.gov

Specifically, 3β-HSD converts DHEA into androstenedione. nih.govnih.gov Androstenedione can then be converted to testosterone by a 17β-HSD enzyme. nih.govwikipedia.org While androstenediol is formed from DHEA via the 17β-HSD pathway, androstenediol can itself be a substrate for 3β-HSD, which would convert it to testosterone. nih.govbio-rad.com Therefore, the activity of 3β-HSD is a crucial determining factor in the metabolic fate of DHEA and androstenediol. High 3β-HSD activity favors the production of androstenedione and testosterone, thereby reducing the available pool of DHEA for conversion into androstenediol. nih.govresearchgate.net In humans, two isozymes exist: HSD3B1 (expressed in the placenta and peripheral tissues) and HSD3B2 (expressed in the adrenal glands and gonads). bio-rad.comnih.gov A reduction in 3βHSD2 activity in the adrenal gland is thought to be a key factor in the onset of adrenarche, which leads to increased DHEA production. nih.gov

Enzyme FamilyKey IsoformsRole in Steroidogenesis Affecting Androstenediol Levels
3β-Hydroxysteroid Dehydrogenase (3β-HSD) HSD3B1, HSD3B2Converts DHEA to androstenedione, thus competing for the DHEA substrate. nih.govnih.gov Also converts androstenediol to testosterone. nih.govbio-rad.com

Tissue-Specific Biosynthetic Capacities of Androstenediol

The production of androstenediol is not uniform throughout the body but occurs in specific tissues that express the necessary steroidogenic enzymes.

Adrenal Glands: The zona reticularis of the adrenal cortex is a primary site of DHEA production. wikipedia.org Cells in this layer produce DHEA and androstenedione from cholesterol. wikipedia.org The adrenal glands can therefore release DHEA into circulation, which can then be converted to androstenediol in peripheral tissues. wikipedia.org The expression of enzymes like 3βHSD2 is lower in the zona reticularis, which favors the production of DHEA over other steroids. researchgate.net

Gonads (Testes and Ovaries): The gonads are another significant site of steroid hormone production. wikipedia.org In the testes, HSD17B3 is exclusively expressed and is essential for the production of testosterone, a process that can involve the conversion of DHEA to androstenediol as an intermediate step. wikipedia.orgnih.gov In women, the ovaries and adrenal glands each produce about half of the total androstenedione, a related steroid, before menopause. wikipedia.org

Peripheral Tissues: A significant amount of steroid conversion occurs in "peripheral" tissues outside of the primary endocrine glands. These include the skin, adipose (fat) tissue, and the brain. youtube.comresearchgate.net DHEA and DHEA-S secreted by the adrenals can be taken up by these cells and converted intracellularly into active androgens and estrogens, a process known as intracrinology. youtube.comnih.gov This local production allows for tissue-specific hormonal effects without significantly altering circulating hormone levels. nih.gov For instance, endometria from women with polycystic ovarian syndrome (PCOS) have shown an increased capacity to convert DHEA into androstenediol. nih.gov

Endocrine and Local Regulatory Mechanisms for Androstenediol Production

The synthesis of androstenediol is tightly regulated by hormones at both the systemic (endocrine) and local (intracrine) levels.

Endocrine Regulation: The production of precursor steroids in the adrenal glands and gonads is controlled by tropic hormones from the pituitary gland. Adrenocorticotropic hormone (ACTH) from the pituitary stimulates the adrenal cortex to produce DHEA. wikipedia.orgwikipedia.org In the gonads, luteinizing hormone (LH) stimulates thecal cells in the ovaries and Leydig cells in the testes to produce androgens. oup.com For example, LH can cause a dose-dependent increase in androstenedione secretion in hen thecal cells. oup.com

Local Regulation: Within tissues, the expression and activity of the key converting enzymes, such as the various 17β-HSD and 3β-HSD isoforms, determine the rate of androstenediol production. nih.gov The presence of cofactors like NAD(P)+ is also essential for these enzymatic reactions. nih.gov Furthermore, the end-products of these pathways can regulate the process. For instance, androstenedione has been shown to inhibit the activity of the 3βHSD2 enzyme, representing a product-feedback inhibition mechanism that could limit the metabolism of DHEA. nih.gov This local control allows individual cells to fine-tune their internal steroid environment to meet specific physiological needs. nih.gov

Molecular Mechanisms of Action and Receptor Interactions of 5 Androstene 3,17 Diol 17 Propionate and Its Active Metabolites

Steroid Hormone Receptor Binding Affinities and Specificities

The biological activity of androstenediol (B1197431) is dictated by its affinity for and interaction with nuclear steroid hormone receptors, which function as ligand-activated transcription factors. Its binding profile is characterized by a notable dual affinity for both androgen and estrogen receptors.

Androgen Receptor (AR) Interactions

Androstenediol is recognized as a weak androgen, exhibiting a significantly lower binding affinity for the androgen receptor (AR) compared to potent androgens like dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101). nih.gov In vivo studies in rats have quantified its androgenicity as approximately 0.21% of that of testosterone. wikipedia.org Research comparing the relative binding affinities of various steroids for the AR has established a hierarchy where androstenediol's affinity is considerably lower than that of primary androgens. The generally accepted order of binding affinity for the AR is: Dihydrotestosterone (DHT) > Testosterone > 5α-androstane-3β,17β-diol > Androstenediol > Estrone (B1671321) > Estradiol (B170435). nih.gov This low affinity indicates that while androstenediol can bind to and activate the AR, its androgenic effects are modest.

Estrogen Receptor Alpha (ERα) and Beta (ERβ) Binding and Activation

In contrast to its weak androgenic properties, androstenediol demonstrates potent estrogenic activity, binding to both estrogen receptor subtypes, ERα and ERβ. wikipedia.org It displays a marked preferential affinity for ERβ. mdpi.comnih.gov Studies report that androstenediol has approximately 6% of the binding affinity of estradiol for ERα and a significantly higher 17% of the affinity for ERβ. wikipedia.org This makes it a notably ERβ-selective agonist. nih.gov

Despite its affinity for ERs being lower than that of estradiol, the primary female sex hormone, androstenediol circulates in the bloodstream at concentrations that can be up to 100-fold higher. wikipedia.org This abundance suggests that it may play a substantial role as a physiological estrogen, capable of occupying a significant fraction of estrogen receptors throughout the body. wikipedia.orgresearchgate.net In studies on breast cancer cells, androstenediol has been shown to stimulate the proliferation of estrogen receptor-positive cells, an action mediated through ERs. nih.gov

Table 1: Comparative Binding Affinities of Androstenediol and Reference Steroids

CompoundReceptorRelative Binding Affinity (RBA, %)Binding Affinity (Ki, nM)Reference
Androstenediol (5-Androstene-3,17-diol)ERα~6% (vs. Estradiol)3.6 wikipedia.orgmdpi.com
Androstenediol (5-Androstene-3,17-diol)ERβ~17% (vs. Estradiol)0.9 wikipedia.orgmdpi.com
Androstenediol (5-Androstene-3,17-diol)ARWeak (0.21% androgenicity of Testosterone)Not specified nih.govwikipedia.org
EstradiolERα100%0.115 wikipedia.org
EstradiolERβ100%0.15 wikipedia.org
Dihydrotestosterone (DHT)ARHighNot specified nih.gov

Glucocorticoid Receptor (GR) Cross-Reactivity Research

Direct research on the cross-reactivity of 5-androstenediol or its propionate (B1217596) ester with the glucocorticoid receptor (GR) is limited. However, studies on its precursor, dehydroepiandrosterone (B1670201) (DHEA), have shown no detectable binding to the GR even at high concentrations (5 μM). mdpi.com This suggests that significant binding or activation of the GR by androstenediol is unlikely. Steroid hormone receptors generally exhibit high specificity, and the structural characteristics of androstenediol are more aligned with interaction with AR and ERs than with the GR. oatext.com

Modulation of Gene Expression and Transcriptional Regulation

As a steroid hormone, androstenediol exerts its biological effects by modulating the expression of target genes. This process is initiated when the hormone binds to its specific nuclear receptor (AR or ER), causing the receptor to undergo a conformational change. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter or enhancer regions of target genes. nih.govwikipedia.orgyoutube.com

Promoter Activity Modulation

The binding of the androstenediol-receptor complex to an HRE initiates the modulation of promoter activity, either enhancing or repressing the rate of gene transcription. oatext.comyoutube.com Research has demonstrated that androstenediol can activate gene transcription regulated by both ERα and ERβ. researchgate.net For instance, in transfected cell lines, androstenediol was shown to stimulate the activity of a reporter gene linked to an estrogen response element (ERE). researchgate.net The specific genes regulated by androstenediol depend on the cell type and the presence of the corresponding receptors. In tissues expressing ERs, it can regulate estrogen-responsive genes, while in tissues with ARs, it can modulate androgen-responsive genes. nih.gov

Co-activator and Co-repressor Recruitment Dynamics

The transcriptional activity of the androstenediol-receptor complex is ultimately determined by the recruitment of other nuclear proteins known as co-activators and co-repressors. nih.gov Upon binding to an agonist like androstenediol, the steroid receptor adopts a conformation that facilitates the recruitment of co-activator proteins, such as Steroid Receptor Co-activator-1 (SRC-1) and CREB-binding protein (CBP). nih.govthebiogrid.org These co-activators form a bridge between the receptor and the basal transcriptional machinery, often possessing histone acetyltransferase (HAT) activity, which remodels chromatin to a more transcriptionally active state. nih.govoup.com

Conversely, when a receptor is unbound or bound to an antagonist, it may recruit co-repressor proteins, such as Silencing Mediator for Retinoid and Thyroid Receptors (SMRT) or Nuclear Receptor Co-repressor (N-CoR), which inhibit transcription. nih.govthebiogrid.org The dual AR/ER activity of androstenediol means it can initiate distinct transcriptional programs. For example, its binding to ERs preferentially recruits co-activators to stimulate estrogenic activity. thebiogrid.org The androgen receptor has a unique surface groove that preferentially binds co-activators with specific motifs (e.g., FxxLF), contributing to the specificity of androgen-regulated gene expression. nih.gov The net effect of androstenediol in a particular cell is therefore dependent on the relative expression levels of ERα, ERβ, AR, and the available pools of various co-activators and co-repressors. nih.gov

Non-Genomic Signaling Pathways

Membrane Receptor Interactions

The non-genomic actions of 5-Androstene-3,17-diol are believed to be initiated through its interaction with receptors located on the cell surface. While classical steroid receptors are predominantly found within the cell's nucleus, subpopulations of these and other novel receptors are present at the plasma membrane. nih.govyoutube.com

Evidence suggests that androgens and estrogens can interact with G protein-coupled receptors (GPCRs). nih.gov For instance, a G protein-coupled estrogen receptor (GPER), also known as GPR30, has been identified as a mediator of rapid estrogen signaling from the cell membrane. nih.govnih.gov Given that 5-Androstene-3,17-diol exhibits estrogenic properties and possesses affinity for estrogen receptors (ERs), it is plausible that it may interact with membrane-associated ERs or GPER1 to initiate downstream signaling. youtube.comwikipedia.org This interaction can trigger rapid cellular responses independently of nuclear receptor activation. youtube.com

Furthermore, some androgens have been shown to activate signaling cascades through membrane-associated androgen receptors (ARs) or other unidentified membrane receptors coupled to G proteins. nih.govwikipedia.org These interactions can lead to the rapid activation of second messenger systems. nih.gov

Intracellular Signaling Cascades

Upon binding to membrane receptors, 5-Androstene-3,17-diol can trigger a variety of intracellular signaling cascades. These rapid, non-genomic pathways often involve the activation of protein kinases, which in turn phosphorylate a multitude of target proteins, leading to a cellular response. nih.gov

One of the key pathways implicated in the non-genomic action of steroids is the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Activation of this pathway, specifically the extracellular signal-regulated kinases (ERK)-1 and ERK-2, has been observed following stimulation by various androgens and estrogens. nih.govresearchgate.net This activation can influence a range of cellular processes, including cell proliferation and survival. researchgate.net

Another significant cascade is the protein kinase A (PKA) signaling pathway. Research has demonstrated that androgens can rapidly activate PKA in prostate cells through a cAMP-dependent mechanism. nih.gov This activation appears to be mediated by a Gαs protein-coupled receptor and is independent of the nuclear androgen receptor. nih.gov Given the structural and functional similarities, it is conceivable that 5-Androstene-3,17-diol could also engage this pathway.

The activation of these kinase cascades can ultimately lead to the phosphorylation of transcription factors, thereby creating a point of convergence between non-genomic and genomic signaling pathways. nih.govnih.gov

Table 1: Potential Non-Genomic Signaling Pathways of 5-Androstene-3,17-diol

Pathway Component Description Potential Role of 5-Androstene-3,17-diol Supporting Evidence
Membrane Receptors
Membrane Estrogen Receptors (mERs) Sub-population of ERα and ERβ located at the plasma membrane. Direct binding to initiate rapid signaling. 5-Androstene-3,17-diol has known affinity for ERα and ERβ. wikipedia.org
G protein-coupled estrogen receptor (GPER/GPR30) A seven-transmembrane receptor that mediates rapid estrogen signaling. nih.gov Potential agonist, leading to G protein activation. Estrogenic nature of 5-Androstene-3,17-diol suggests possible interaction. wikipedia.org
Membrane Androgen Receptors (mARs) Sub-population of ARs or novel GPCRs at the cell surface. May bind to initiate androgenic non-genomic signals. Other androgens have been shown to act via membrane receptors. nih.gov
Intracellular Cascades
MAPK/ERK Pathway A key signaling cascade regulating cell growth and survival. researchgate.net Activation following membrane receptor binding. Testosterone and DHT have been shown to activate this pathway. researchgate.net
PKA Pathway A cAMP-dependent signaling pathway. nih.gov Activation through a Gαs-coupled receptor. Androgens can activate PKA independently of nuclear AR. nih.gov

Mechanisms of Interaction with Sex Hormone-Binding Globulin (SHBG)

Sex Hormone-Binding Globulin (SHBG) is a glycoprotein (B1211001) produced primarily in the liver that binds with high affinity to androgens and estrogens circulating in the bloodstream. nih.gov By doing so, SHBG plays a crucial role in regulating the bioavailability of these steroid hormones to target tissues. nih.gov Typically, only the unbound or "free" fraction of a steroid hormone is considered biologically active, as it can diffuse into cells to interact with its receptors. nih.gov

The interaction of 5-Androstene-3,17-diol, the active metabolite of 5-Androstene-3,17-diol-17-propionate, with SHBG is a key determinant of its systemic effects. While specific binding kinetics for the propionate ester are not well-documented, the binding characteristics of its active form and related steroids provide significant insight.

5-Androstene-3,17-diol is known to bind to SHBG. This binding sequesters the molecule in the circulation, thereby modulating its availability to target tissues and its metabolic clearance rate. drugbank.com The affinity of various steroids for SHBG varies, which in turn influences their relative biological potencies. For instance, dihydrotestosterone (DHT) binds to SHBG with very high affinity, while other androgens and estrogens exhibit a range of binding affinities.

The concentration of circulating SHBG is itself regulated by various factors, including hormonal status. This adds another layer of complexity to the bioavailability of 5-Androstene-3,17-diol. The interaction with SHBG is a dynamic equilibrium, and displacement from SHBG by other endogenous or exogenous ligands can increase the free concentration of 5-Androstene-3,17-diol, potentially enhancing its biological activity.

Table 2: Binding Affinities of Selected Steroids to SHBG

Compound Relative Binding Affinity (RBA) to SHBG (%)
Dihydrotestosterone (DHT) 100
Testosterone ~50
Androstenediol (5-Androstene-3,17-diol) Data not consistently reported, but expected to bind
Estradiol ~20
Dehydroepiandrosterone (DHEA) ~2

Note: Relative binding affinities can vary between studies based on assay conditions. The table provides approximate values for comparative purposes.

Investigation of Biological and Physiological Roles in Preclinical Research Models

Studies in Non-Human Animal Models of Endocrine Regulation

Research into the endocrine effects of 5-androstene-3,17-diol and its derivatives has been a key area of preclinical investigation, particularly focusing on its interactions with reproductive and neuroendocrine systems.

Neuroendocrine Axis Modulation in Preclinical Systems

The neuroendocrine system, which integrates the nervous and endocrine systems, is another area of active research for androstenediol (B1197431) compounds. The hypothalamic-pituitary-gonadal (HPG) axis, a critical component of the neuroendocrine system, regulates reproductive function and steroid hormone production. Animal models have been instrumental in demonstrating the influence of androgens and estrogens on this axis. science.gov

While direct studies on 5-androstene-3,17-diol-17-propionate are limited, research on its parent compound, 5-AED, and other metabolites provides insight. For example, 5-AED is known to bind to estrogen receptor β (ERβ), which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the stress response system. mdpi.com The conversion of androgens to estrogens within the brain is a crucial mechanism for their neuroregulatory effects. diva-portal.org

Immunomodulatory Effects in In Vitro and Animal Systems

One of the most studied aspects of 5-androstene-3,17-diol and its derivatives is their ability to modulate the immune system.

Regulation of Immune Cell Function

5-AED has been identified as an immunostimulatory agent. mdpi.comtandfonline.com In animal models, particularly mice, 5-AED has been shown to enhance survival after irradiation by stimulating myelopoiesis, the production of bone marrow and blood cells. tandfonline.com It elevates the number of circulating granulocytes and platelets. nih.gov Furthermore, 5-AED administration leads to the functional activation of several types of immune cells, including granulocytes (enhancing phagocytic ability), monocytes (increasing oxidative burst), and natural killer (NK) cells. tandfonline.com

Research has demonstrated that the radioprotective and immunostimulatory effects of 5-AED are dependent on the induction of Granulocyte Colony-Stimulating Factor (G-CSF). tandfonline.comnih.gov Studies in irradiated mice showed that 5-AED administration led to significant increases in serum G-CSF levels. tandfonline.com In vitro studies with human hematopoietic progenitor cells confirmed that 5-AED can protect these cells from radiation damage, an effect mediated through the NF-κB signaling pathway and subsequent G-CSF expression. nih.gov

Synthetic derivatives, including propionate (B1217596) esters, have also been investigated. A study on various DHEA and 5-AED derivatives reported that these compounds exhibited cytotoxic activity toward certain human cancer cell lines. nih.gov

Antioxidant Activity Research

In conjunction with their immunomodulatory properties, the antioxidant effects of androstenediol derivatives have been explored. Reactive oxygen species (ROS) are byproducts of normal metabolism and can cause cellular damage if not controlled.

A study investigating synthetic derivatives of DHEA and 5-AED, including 5-AED 3,17-dipropionate, found that these compounds possess antioxidant properties. nih.gov This was demonstrated by their ability to reduce the production of ROS by peripheral blood mononuclear cells in a luminol-stimulated chemiluminescence assay. nih.gov The propionate esters, in particular, were highlighted for their cytoprotective effects on normal cells while exhibiting cytotoxic effects on cancer cells. nih.gov

Research on Bone Metabolism in Preclinical Models

The influence of sex steroids on bone health is well-established. Estrogens and androgens play crucial roles in maintaining bone density and integrity. diva-portal.org Preclinical research has suggested that DHEA and its metabolites may have beneficial effects on bone. researchgate.net

In vitro experiments using primary cultures of human bone marrow-derived mesenchymal stem cells have indicated that DHEA could be beneficial for bone health. researchgate.net Furthermore, studies in animal models have shown that DHEA supplementation can lead to an increase in bone mineral density, associated with a rise in markers of bone formation and a decrease in markers of bone resorption. researchgate.netresearchgate.net While these findings pertain to the precursor DHEA, they suggest a potential area of investigation for its downstream metabolites and their synthetic derivatives like this compound. The expression of androgen and estrogen receptors in bone tissue underscores the potential for these steroids to influence bone metabolism directly. diva-portal.org

Exploration of Metabolic Regulation in Non-Human Organisms

The metabolic fate of 5-androstene-3β,17β-diol (5-AED), the parent compound of this compound, exhibits significant variation across different non-human species, a factor that may contribute to disparities in its pharmacological effects observed in preclinical studies. nih.gov Research utilizing hepatocytes from rats, dogs, and monkeys has elucidated these species-specific metabolic pathways. nih.gov

In rat hepatocytes, 5-AED is predominantly converted into a variety of highly oxidized metabolites. nih.gov The metabolic profile in canines shows some overlap with that of rats; however, it is characterized by a larger proportion of less hydrophilic metabolite species. nih.gov In contrast, the metabolism in monkeys is markedly different, yielding metabolites that are significantly less hydrophilic. nih.gov The primary metabolites identified in monkeys are conjugates of 5-AED and dehydroepiandrosterone (B1670201) (DHEA). nih.gov This observation suggests that the downstream biological activities attributed to 5-AED could differ substantially between rodents and primates due to the variance in the production of its more oxidized derivatives. nih.gov

Further studies on related metabolites, such as Androst-5-ene-3β,7β,17β-triol (βAET), a metabolite of DHEA, have shown rapid metabolism and clearance from circulation in both mice and monkeys during pharmacokinetic characterizations. nih.gov

Table 1: Species-Specific Metabolism of 5-Androstene-3β,17β-diol (5-AED) in Hepatocytes
OrganismPrimary Metabolic OutcomeKey Findings
RatExtensive oxidationTransformed 5-AED into an array of highly oxidized metabolites. nih.gov
DogModerate oxidationMetabolic profile overlapped with rats but contained a greater abundance of less hydrophilic species. nih.gov
MonkeyConjugationMetabolites were strikingly less hydrophilic, dominated by 5-AED and DHEA conjugates. nih.gov

Studies on Cellular Proliferation and Differentiation in Model Systems

The influence of 5-androstene-3β,17β-diol (a parent steroid of the propionate ester) and its derivatives on cellular processes has been investigated in various in vitro model systems, revealing complex, receptor-mediated effects on cell growth and proliferation.

In human breast cancer cell lines, 5-androstene-3β,17β-diol (referred to as ADIOL in the study) has demonstrated dual functionality, acting through both estrogen receptors (ER) and androgen receptors (AR). nih.gov Studies on ER-positive breast cancer cells (ZR-75-1 and T-47D) showed that ADIOL stimulated cell proliferation. nih.gov This stimulatory effect was not observed in ER-negative cells. nih.gov The proliferative potential of ADIOL corresponded with its binding affinity for the estrogen receptor. nih.gov However, in the presence of estradiol (B170435), ADIOL exhibited an inhibitory effect on estrogen-stimulated cell growth, an action that was mediated via the androgen receptor. nih.gov

Further research involving propionic esters of related steroids has provided more specific insights. A study examining the effects of 5-AED 3,17-dipropionate on various cell lines found that it exerted a maximal cytostatic effect on HeLa and K562 cancer cells during a five-day incubation period. semanticscholar.org In a notable contrast, the same compound was observed to stimulate the growth of normal human lung fibroblast cells (Wi-38) by 30–50%, suggesting cytoprotective properties toward noncancerous cells. semanticscholar.org

In the context of prostate cancer, a metabolite of a related androgen, 5α-androstane-3β,17β-diol (3β-Adiol), has been shown to inhibit the migration of prostate cancer cells. nih.govunimi.it This effect is not mediated by androgen receptors but through the activation of estrogen receptor beta (ERβ). nih.govunimi.it The activation of ERβ by 3β-Adiol leads to the induction of E-cadherin expression, a protein known to suppress metastasis formation. nih.gov

Table 2: Effects of 5-Androstene-3,17-diol Derivatives on Cell Lines
CompoundCell LineObserved EffectMediating Receptor/Pathway
5-Androstene-3β,17β-diol (ADIOL)ZR-75-1, T-47D (ER-positive breast cancer)Stimulated proliferation. nih.govEstrogen Receptor (ER). nih.gov
5-Androstene-3β,17β-diol (ADIOL) in presence of EstradiolZR-75-1, T-47D (ER-positive breast cancer)Inhibited proliferation. nih.govAndrogen Receptor (AR). nih.gov
5-AED 3,17-dipropionateHeLa, K562 (cancer cells)Cytostatic effect. semanticscholar.orgNot specified.
5-AED 3,17-dipropionateWi-38 (normal lung fibroblasts)Stimulated growth by 30-50%. semanticscholar.orgNot specified.
5α-Androstane-3β,17β-diol (3β-Adiol)Prostate Cancer Cells (DU145)Inhibited cell migration. nih.govunimi.itEstrogen Receptor Beta (ERβ). nih.govunimi.it

Advanced Analytical Methodologies for Research on 5 Androstene 3,17 Diol 17 Propionate

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of steroids, offering unparalleled sensitivity and specificity. austinpublishinggroup.com When coupled with chromatographic separation techniques, it provides robust platforms for both identifying and quantifying 5-Androstene-3,17-diol-17-propionate and its related metabolites in complex biological matrices. austinpublishinggroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of steroid metabolites. nih.gov For the analysis of steroid hormones, GC-MS is a primary analytical method for identification and quantification. restek.com The technique often requires a derivatization step to improve the volatility and thermal stability of the analytes, which is crucial for their passage through the gas chromatograph. restek.com

In the context of this compound research, GC-MS can be employed to profile its metabolic products in various biological samples. For instance, after administration, the compound would likely undergo hydrolysis to 5-Androstene-3,17-diol, which can then be further metabolized. GC-MS analysis of urine or plasma extracts, often after enzymatic hydrolysis of conjugates and derivatization, would reveal a pattern of metabolites. nih.gov The mass spectra of these derivatives provide structural information, allowing for the identification of metabolic transformations such as hydroxylation, oxidation, and reduction. core.ac.uknist.gov The retention times of the derivatized metabolites on the GC column provide an additional layer of identification.

Untargeted metabolomics approaches using GC-MS can help in the discovery of novel metabolites. nih.gov By comparing the metabolic profiles of samples before and after exposure to this compound, researchers can identify unique ions and metabolites associated with its metabolism. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for steroid analysis due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. phenomenex.commsacl.org This technique is particularly well-suited for the direct analysis of steroid esters and their metabolites in biological fluids. nih.govnih.gov

LC-MS/MS offers a significant advantage in its ability to separate structurally similar steroids, including isomers, which is often a challenge in steroid analysis. phenomenex.com The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions for the analyte of interest. This high selectivity minimizes interference from the sample matrix, which is crucial when dealing with the low concentrations of steroids typically found in biological samples. austinpublishinggroup.com

For the analysis of this compound, an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good separation from other endogenous steroids. The mass spectrometer would be set to detect the specific molecular ion of the intact ester and its characteristic fragment ions. This allows for highly sensitive and accurate quantification, with limits of quantification often in the picogram per milliliter (pg/mL) range. nih.gov

Immunological Assays for Endogenous Levels and Receptor Binding Studies (e.g., Radioimmunoassays - RIA)

Immunological assays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), are widely used for the quantification of hormones due to their high throughput and sensitivity. idsplc.comnih.govrapidtest.com While these assays are typically designed for the parent steroid, 5-Androstene-3,17-diol, the principles can be adapted for research purposes involving its esters.

A radioimmunoassay for 5-androstene-3β,17β-diol has been developed, demonstrating the feasibility of creating such assays for related compounds. nih.gov These assays utilize antibodies that specifically bind to the target steroid. In a competitive RIA, a radiolabeled version of the steroid competes with the unlabeled steroid in the sample for a limited number of antibody binding sites. nih.gov The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled steroid in the sample.

While highly sensitive, a critical consideration for immunoassays is the potential for cross-reactivity with other structurally similar steroids. nih.gov For instance, an antibody raised against 5-Androstene-3,17-diol might also bind to some extent to its propionate (B1217596) ester or other metabolites. Therefore, chromatographic separation prior to immunoassay is often necessary to ensure specificity. nih.govnih.gov

The following table summarizes the performance characteristics of a developed radioimmunoassay for 5-androstene-3β, 17β-diol in plasma:

ParameterValueReference
Limit of Detection0.068 µg/L nih.gov
Interassay Variability7.5% at 1.22 µg/L nih.gov
Cross-reactivity (Dehydroepiandrosterone)24.3% nih.gov
Cross-reactivity (Pregnenolone)2.7% nih.gov

Isotope Tracing and Tracer Kinetic Studies for Metabolic Flux Analysis

Isotope tracing is a powerful technique used to track the metabolic fate of a compound within a biological system. youtube.com By labeling this compound with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can follow its conversion into various metabolites. nih.govnih.govisotope.com

In a typical study, the isotopically labeled compound is administered, and biological samples (e.g., plasma, urine) are collected over time. These samples are then analyzed by mass spectrometry (GC-MS or LC-MS/MS) to identify and quantify the labeled metabolites. nih.gov The presence of the isotopic label allows for the unambiguous identification of metabolites derived from the administered compound, distinguishing them from endogenous steroids. nih.gov

This approach provides valuable insights into the pathways of steroid metabolism, including the rates of conversion and the relative importance of different metabolic routes. nih.gov For example, by using deuterium-labeled dehydroepiandrosterone (B1670201), researchers have been able to trace its metabolism to testosterone (B1683101), 4-androstenedione, and isomers of 5-androstene-3,17-diol. nih.gov A similar approach with labeled this compound would elucidate its specific metabolic pathways.

Spectroscopic Techniques for Structural Analysis of Research Probes (e.g., NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of steroid compounds, including research probes related to this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov ¹H NMR and ¹³C NMR spectra can confirm the structure of synthesized this compound and its metabolites by revealing the chemical environment of each proton and carbon atom. chemicalbook.comchemicalbook.com Advanced NMR techniques, such as COSY and HMBC, can establish the connectivity between atoms, confirming the positions of functional groups and the stereochemistry of the molecule. researchgate.net High-field NMR has been extensively used to create comprehensive data collections for correlating ¹H chemical shifts with the structure of numerous steroids. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. purdue.edu The IR spectrum of this compound would show characteristic absorption bands for the ester carbonyl (C=O) group, typically in the range of 1735-1750 cm⁻¹, and the carbon-oxygen (C-O) single bonds. tandfonline.comspectroscopyonline.comacs.org The presence of a hydroxyl group in metabolites would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. mdpi.com Comparing the IR spectra of the parent compound and its metabolites can provide direct evidence of metabolic transformations. purdue.edumdpi.com

The table below shows typical IR absorption frequencies for relevant functional groups in steroids:

Functional GroupAbsorption Range (cm⁻¹)Reference
Ketone (C=O)1660 - 1670 tandfonline.com
Ester (C=O)1735 - 1750 tandfonline.com
Ester (C-O)1000 - 1300 spectroscopyonline.com
Hydroxyl (O-H)3200 - 3600 mdpi.com

Sample Preparation and Derivatization Techniques for Research Applications

Effective sample preparation is a critical prerequisite for the reliable analysis of steroids due to their low concentrations in complex biological matrices. austinpublishinggroup.comnih.govhelsinki.fi The choice of sample preparation technique depends on the analytical method to be used and the nature of the sample.

Common sample preparation techniques for steroid analysis include:

Liquid-Liquid Extraction (LLE): This is a traditional and widely used method for extracting steroids from aqueous samples like plasma and urine into an immiscible organic solvent. helsinki.fi Solvents such as diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of hexane (B92381) and ethyl acetate (B1210297) are commonly employed. austinpublishinggroup.comnih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and automated approach to sample cleanup and concentration. nih.govnih.gov Polymeric or silica-based cartridges are used to retain the steroids from the sample matrix, which are then eluted with a suitable solvent.

Derivatization: As mentioned for GC-MS analysis, derivatization is often necessary to improve the chromatographic properties of steroids. restek.com Common derivatizing agents include silylating reagents (e.g., trimethylsilyl (B98337) imidazole) to convert hydroxyl groups into trimethylsilyl ethers, and methoxylamine HCl to form methoxime derivatives of keto groups. restek.com This process increases the volatility and thermal stability of the steroids, leading to better peak shapes and sensitivity in GC-MS analysis. restek.comnist.gov

The following table outlines common sample preparation techniques and their applications in steroid analysis:

TechniquePrincipleApplication in Steroid AnalysisReference
Liquid-Liquid Extraction (LLE)Partitioning of analytes between two immiscible liquid phases.Extraction of steroids from plasma, serum, and urine. austinpublishinggroup.comhelsinki.fi
Solid-Phase Extraction (SPE)Selective retention of analytes on a solid sorbent followed by elution.Cleanup and concentration of steroid extracts. nih.govnih.gov
DerivatizationChemical modification of analytes to improve analytical properties.Enhancement of volatility and thermal stability for GC-MS analysis. restek.com

Structure Activity Relationship Sar and Synthetic Analogue Research

Influence of the 17-Propionate Ester on Biological Activity and Stability

Esterification at the C-17 position is a common strategy in steroid chemistry to modulate the pharmacokinetic properties of a parent compound. The addition of a propionate (B1217596) ester to 5-Androstene-3,17-diol to form 5-Androstene-3,17-diol-17-propionate is intended to increase its lipophilicity. This modification can lead to a more sustained release from oily depots when administered intramuscularly, resulting in a prolonged duration of action compared to the unesterified steroid. nih.gov

The biological activity of such esters is typically dependent on their in vivo hydrolysis back to the active parent compound, 5-Androstene-3,17-diol. Research on other steroid esters, such as those of testosterone (B1683101) and estradiol (B170435), has shown that the rate of hydrolysis can be influenced by the size of the ester group. nih.govbioscientifica.com While direct studies on the stability of this compound are limited, it is understood that the ester bond is susceptible to cleavage by esterase enzymes present in the body. nih.gov

A study evaluating the cytotoxic effects of various steroid derivatives found that 5-Androstenediol-3,17-dipropionate demonstrated a pronounced cytostatic effect on HeLa and K562 cancer cell lines during long-term incubation. nih.gov This suggests that the propionate esters contribute to sustained cellular activity. nih.gov Furthermore, the same study indicated that these propionate esters stimulated the growth of normal Wi-38 cells, pointing towards cytoprotective properties. nih.gov

Stereochemical Considerations and Isomeric Effects (e.g., 3α vs 3β, 5α vs 5-ene)

The stereochemistry of the androstane (B1237026) skeleton is a critical determinant of its biological activity, particularly concerning its interaction with steroid receptors. The orientation of hydroxyl groups and the saturation of the A-ring significantly influence receptor binding affinity and functional outcomes.

The distinction between the 3α- and 3β-hydroxyl isomers is significant. 3β-Androstanediol (5α-androstane-3β,17β-diol) is a potent estrogen receptor beta (ERβ) agonist and does not bind to the androgen receptor (AR). nih.gov In contrast, 3α-androstanediol (5α-androstane-3α,17β-diol) acts as a positive allosteric modulator of the GABA-A receptor and has weaker androgenic and estrogenic properties. researchgate.net The presence of a hydroxyl group in the 3α position generally decreases the affinity for the estradiol receptor. nih.gov

The saturation of the A-ring, creating the 5α-androstane structure, versus the presence of a double bond between C-5 and C-6 (5-ene), as in 5-Androstene-3,17-diol, also has a profound impact on activity. Saturation of the A-ring to form 5α-compounds generally leads to a decrease in affinity for the estrogen receptor compared to their unsaturated counterparts. nih.gov However, 5α-androstane-3β,17β-diol (3β-DIOL) has been shown to stimulate the proliferation of estrogen receptor-positive breast cancer cells, similar to 5-Androstene-3,17-diol (ADIOL). nih.gov A study comparing the binding of various steroids to estrogen and androgen receptors revealed the following preference for the estrogen receptor: Estradiol > Estrone (B1671321) > ADIOL > 3β-DIOL > Testosterone > Dihydrotestosterone (B1667394). nih.gov For the androgen receptor, the preference was: Dihydrotestosterone > Testosterone > 3β-DIOL > ADIOL > Estrone > Estradiol. nih.gov

CompoundRelative Binding Affinity for Estrogen Receptor (ER)Relative Binding Affinity for Androgen Receptor (AR)
EstradiolHighestLowest
EstroneHighVery Low
5-Androstene-3,17-diol (ADIOL)ModerateLow
5α-Androstane-3β,17β-diol (3β-DIOL)Moderate-LowLow-Moderate
TestosteroneLowHigh
Dihydrotestosterone (DHT)Very LowHighest

Exploration of Modifications at C-3, C-5, and C-17 Positions

Modifications at the C-3, C-5, and C-17 positions of the androstane core have been extensively explored to generate synthetic analogues with altered biological activities.

C-3 Modifications: Research has shown that substituents at the C-3 position can significantly impact activity. For instance, the synthesis of various 3-esters of DHEA and 5-Androstenediol has been performed to evaluate their cytotoxic and cytoprotective actions. nih.gov A study on DHEA and 5-Androstenediol derivatives, including 3-propionate and 3-butanoate esters, demonstrated micromolar cytotoxic activity against certain cancer cell lines. nih.gov Specifically, DHEA 3-propionate showed the highest antioxidant effects in one assay. nih.gov

C-5 Modifications: The presence and nature of the C-5 position (saturated or unsaturated) is a key determinant of receptor selectivity, as discussed in the stereochemistry section. Synthetic modifications at this position are less common but can be used to fine-tune the electronic and conformational properties of the A/B ring junction, potentially altering receptor interactions. Research into A-ring modified steroids has indicated that 5α-stereochemistry is often required for certain biological activities, such as aromatase inhibition. nih.gov

C-17 Modifications: The C-17 position is a primary site for modification to influence potency and duration of action. Esterification at the 17β-hydroxyl group, as seen in this compound, is a classic example. nih.gov Studies on 5-Androstenediol derivatives where both the C-3 and C-17 positions were esterified, such as 5-AED 3,17-dipropionate, have shown significant cytostatic effects. nih.gov This highlights the potential for dual modifications to enhance specific biological activities. nih.gov

Development of Research Probes and Pharmacological Tools (e.g., receptor-selective ligands)

The development of research probes and pharmacological tools from steroid scaffolds is crucial for elucidating the mechanisms of action of endogenous hormones and for drug discovery. This includes the creation of receptor-selective ligands, fluorescent probes, and radiolabeled compounds.

The synthesis of derivatives of 5-Androstenediol can lead to the discovery of ligands with increased selectivity for specific steroid receptors. For example, by introducing different functional groups, it may be possible to enhance binding to ERβ over ERα, or to modulate the interaction with the androgen receptor. The development of Selective Androgen Receptor Modulators (SARMs) is a testament to the success of this approach in creating tissue-selective compounds. wada-ama.org

Fluorescently labeled steroids can be used to visualize receptor distribution and dynamics within cells. nih.gov However, the development of such probes can be challenging, as the fluorescent tag must not interfere with receptor binding. Studies with fluorescently labeled androgens have sometimes shown non-specific binding, highlighting the need for careful design and validation. nih.gov

Radiolabeled ligands are invaluable for in vitro receptor binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). researchgate.net The synthesis of radiolabeled versions of 5-Androstene-3,17-diol or its analogues could enable the non-invasive study of their biodistribution and target engagement in living organisms.

Comparative Studies with Unesterified Androstenediol (B1197431) and Other Related Steroids

To fully understand the pharmacological profile of this compound, it is essential to compare its activity with that of the unesterified parent compound and other structurally related steroids.

As previously mentioned, unesterified 5-Androstene-3,17-diol (ADIOL) is a weak androgen and a potent estrogen, with a higher affinity for ERβ than ERα. wikipedia.orgmdpi.com In vivo, it exhibits significantly less androgenicity than testosterone. wikipedia.org

In a comparative study, the relative binding affinities of several androstane steroids for the estrogen receptor were investigated. The presence of hydroxyl groups at both C-3β and C-17β, along with a double bond in the A or B ring, was found to be favorable for high affinity. nih.gov

The table below summarizes the relative androgenic activity of androstenediol compared to other key androgens.

CompoundRelative Androgenic Activity (in vivo, rat)
Testosterone100%
Androstenedione (B190577)~39%
Dehydroepiandrosterone (B1670201) (DHEA)~15%
5-Androstene-3,17-diol0.21%

Data derived from literature reports. wikipedia.org

Studies on the propionate esters of other steroids, like testosterone propionate, have shown that they can effectively restore male sexual behavior and have significant effects on peripheral target tissues, demonstrating the potent biological effects of the esterified forms following in vivo hydrolysis. bioscientifica.com A direct comparative study of the in vivo effects of 5-Androstene-3,17-diol versus its 17-propionate ester would be necessary to fully delineate the impact of this specific esterification on its biological activity profile.

Future Directions and Emerging Research Avenues for 5 Androstene 3,17 Diol 17 Propionate

Integrated Systems Biology Approaches to Steroid Signaling

The classical view of steroid signaling involves a hormone binding to a nuclear receptor, which then acts as a transcription factor. nih.gov However, this is an oversimplification. A systems biology approach seeks to integrate the complex network of interactions that govern a steroid's ultimate effect. For 5-Androstene-3,17-diol-17-propionate, this involves understanding its hydrolysis to the active 5-androstenediol and the subsequent cascade of events.

Future research will likely focus on creating comprehensive computational models that integrate multiple layers of biological information. This includes the dynamics of its conversion, its binding affinities for various receptors, and the resulting downstream signaling. escholarship.org Steroid signaling pathways are known to engage in significant crosstalk with other cellular signaling networks, such as the PI3K/AKT pathway involved in cell survival. numberanalytics.com A systems biology approach would map these interactions, providing a holistic view of how 5-androstenediol, released from its propionate (B1217596) ester, influences cellular physiology beyond simple receptor activation. This integrated perspective is crucial for understanding how it contributes to complex processes like immune modulation and cell growth. wikipedia.orgnih.gov The evolution of steroidogenesis has resulted in complex, independently elaborated pathways across different lineages, highlighting the need for an integrated view to understand the specific roles of individual steroids. nih.gov

Advanced Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in Steroid Research

Omics technologies, which allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are revolutionizing steroid research. elsevier.comfrontiersin.orgmdpi.com Applying these technologies to this compound and its active form, 5-androstenediol, can provide unprecedented insight into their biological functions.

Transcriptomics: RNA sequencing (RNA-Seq) can identify the full spectrum of genes whose expression is altered following cellular exposure to 5-androstenediol. This moves beyond looking at a few known target genes to creating a complete "transcriptional fingerprint," revealing novel pathways regulated by this steroid. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the entire protein landscape of a cell in response to the steroid. mdpi.com This is crucial for understanding post-translational modifications and identifying protein interaction partners that may not have been predicted by genomic or transcriptomic data alone.

Metabolomics: This approach can map the metabolic fate of this compound, identifying its conversion products and how it influences other metabolic pathways within the cell. researchgate.net For instance, studies on the metabolism of related androgens like androstenedione (B190577) have revealed complex, tissue-specific pathways that can be elucidated with metabolomic techniques. mdpi.com

The integration of these multi-omics datasets will be essential for building the comprehensive systems biology models mentioned previously, leading to the discovery of new biomarkers and a deeper understanding of the steroid's mechanism of action. mdpi.comnih.gov

Table 1: Application of Omics Technologies in Steroid Research

Omics Technology Objective Potential Application to 5-Androstenediol Research Source(s)
Transcriptomics To analyze the complete set of RNA transcripts (the transcriptome) in a cell or organism. Identify all genes up- or down-regulated by 5-androstenediol, revealing its impact on gene regulatory networks. frontiersin.orgnih.gov
Proteomics To study the entire set of proteins (the proteome), including their expression, structure, and interactions. Characterize changes in protein expression and post-translational modifications; identify direct protein binding partners. mdpi.comresearchgate.net
Metabolomics To profile the complete set of small-molecule metabolites (the metabolome). Trace the metabolic conversion of the propionate ester to 5-androstenediol and its subsequent metabolites; understand its impact on cellular metabolism. researchgate.netmdpi.com

Development of Novel Preclinical Models for Mechanistic Elucidation

To fully understand the biological role of this compound, sophisticated preclinical models are necessary. Standard cell culture and animal models have been foundational in steroid research, for example, in studying the effects of androgens on prostate cancer cell lines like LNCaP or in rat models. nih.govwpi.edu

Future research will require the development of more advanced models:

Organoids and 3D Cell Cultures: These models more accurately mimic the complex three-dimensional structure and cell-cell interactions of human tissues compared to traditional 2D cell cultures. They would allow for a more physiologically relevant assessment of the effects of 5-androstenediol on tissues like the prostate or on immune cell function.

Genetically Engineered Mouse Models (GEMMs): Mice with specific genes "knocked out" or "knocked in" are invaluable. For example, studying the effects of 5-androstenediol in mice lacking specific estrogen or androgen receptors (like ERβ knockout mice) can help dissect which receptor pathways are critical for its actions. nih.gov

Humanized Models: These are animal models (e.g., mice) engrafted with human cells or tissues, providing a platform to study the effects of steroids in a human biological context.

In vitro Metabolic Systems: Using preparations of liver cells (hepatocytes) or recombinant enzymes allows for detailed study of the biotransformation of the propionate ester into its active form and subsequent metabolites, which is a critical first step in its action. fu-berlin.de

These advanced models will be instrumental in bridging the gap between basic biochemical findings and potential physiological relevance.

Role in Comparative Endocrine Physiology Across Species

The study of steroid signaling across different species provides crucial insights into the evolution and fundamental principles of endocrinology. nih.gov Steroid synthesis pathways and receptor functions have evolved and diverged over time. nih.gov For example, the metabolism of androgens like androstenedione differs between vertebrates and invertebrates, such as the snail Helix aspersa. mdpi.comnih.gov

Future research on this compound could explore its presence and role in various species. Key questions include:

Is this specific ester, or its parent compound, a significant metabolite in species other than humans?

How does the enzymatic machinery for creating and hydrolyzing steroid esters differ across phylogenetic lineages?

Does the parent compound, 5-androstenediol, interact with steroid receptors from different species with varying affinities or outcomes?

Investigating these questions can illuminate the evolutionary pressures that have shaped steroid signaling. For instance, the discovery of 16-androstenes and their synthesis pathway in the mouse deer provides a model for how specialized steroids can play roles in reproduction in specific species. mdpi.com Such comparative studies could reveal conserved functions or novel, species-specific roles for 5-androstenediol.

Q & A

Basic Research Questions

Q. How can researchers analytically identify and quantify 5-Androstene-3,17-diol-17-propionate in biological samples?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~236 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced specificity. Calibrate with certified reference standards (e.g., Cayman Chemical’s Item No. 34159 for related androstenediols) to ensure accuracy. Validate methods using spiked matrices to account for matrix effects .
  • Key Considerations : Ensure purity ≥98% for reference materials, and confirm structural identity via nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy if synthesizing derivatives .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Protocol : Store crystalline solids at -20°C in airtight, light-resistant containers. For solutions (e.g., in acetonitrile), aliquot to avoid freeze-thaw cycles. Monitor stability over time using accelerated degradation studies (e.g., elevated temperature or pH stress tests) .
  • Documentation : Record batch-specific certificates of analysis (COAs) to track purity and degradation thresholds .

Advanced Research Questions

Q. How can researchers investigate the metabolic conversion pathways of this compound in vivo?

  • Experimental Design : Use isotope-labeled analogs (e.g., deuterated or ¹⁴C-labeled compounds) to trace metabolic fates in model organisms. Employ enzymatic assays (e.g., ketosteroid isomerase, KSI) to study isomerization to Δ4-steroids, as seen in related androstenedione derivatives .
  • Data Analysis : Combine LC-MS/MS with kinetic modeling to quantify intermediates like testosterone or dihydrotestosterone. Cross-validate findings using in vitro hepatocyte or microsomal systems .

Q. How should contradictory data on the pharmacokinetic properties of this compound be resolved?

  • Approach : Conduct iterative replication studies under controlled conditions (e.g., fixed dosing, uniform animal models). Apply statistical tools like Bland-Altman plots or meta-analysis to assess variability. Reconcile discrepancies by verifying assay specificity (e.g., ruling out cross-reactivity with endogenous steroids) .
  • Case Study : Compare bioavailability data across administration routes (oral vs. intramuscular) to identify confounding factors like first-pass metabolism .

Q. What synthetic strategies are effective for producing this compound derivatives with modified activity?

  • Synthesis Protocol : Use esterification or sulfation at the 3β or 17β positions, guided by structural analogs (e.g., methandriol propionate or nandrolone propionate). Optimize reaction conditions (e.g., propionic anhydride as an acylating agent) to maximize yield .
  • Characterization : Confirm regioselectivity via X-ray crystallography or differential NMR shifts. Test androgenic/anabolic activity using receptor-binding assays or cell-based reporter systems .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

  • Experimental Design : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation kinetics via HPLC at timed intervals. Compare stability to related compounds (e.g., 4-androstene-3,17-dione) to identify structural vulnerabilities .
  • Application : Use findings to design prodrugs or delivery systems (e.g., liposomal encapsulation) for enhanced in vivo persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.